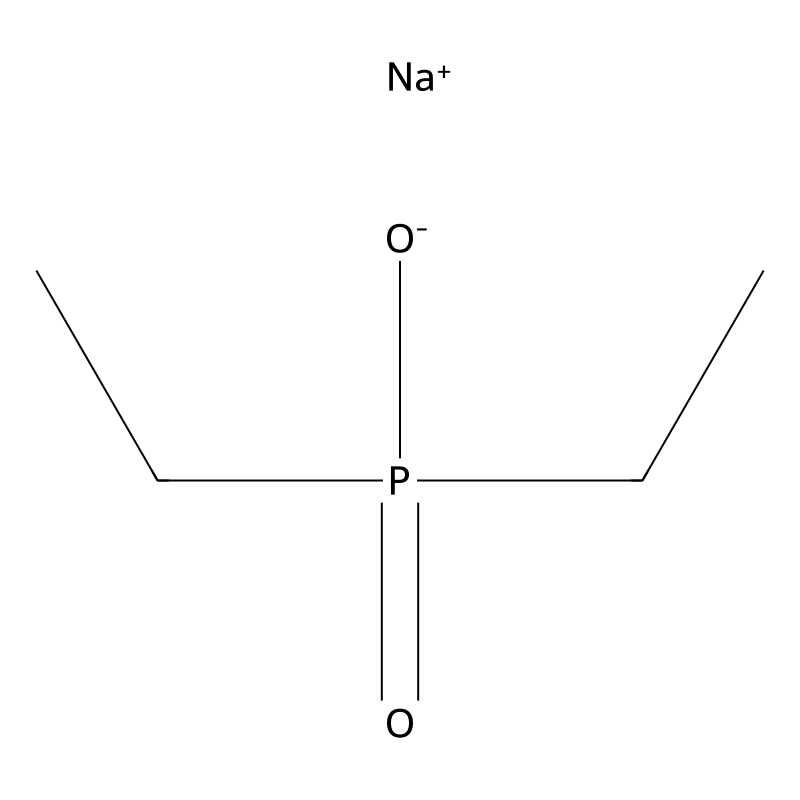

Sodium diethylphosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flame Retardants

One of the primary areas of scientific research for Sodium diethylphosphinate (NaDEP) lies in its potential as a flame retardant. Researchers have explored its use in creating a novel class of flame retardants called aluminum diethylphosphinate []. This is achieved by reacting NaDEP with aluminum salts []. The resulting product exhibits high phosphorus levels and strong thermal stability, making it a promising candidate for flame retardant applications [].

Studies have explored different methods for synthesizing aluminum diethylphosphinate using NaDEP. One approach involves a reaction at a pH of 2-3 and a temperature of 75°C []. Another method utilizes a photo-initiated free-radical addition reaction under atmospheric pressure, where UV irradiation is used to achieve a high yield of the final product [].

Sodium diethylphosphinate is an organophosphorus compound with the chemical formula . It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications as a flame retardant and as a precursor in various chemical syntheses. Sodium diethylphosphinate is classified as a phosphinate, which refers to its structure containing phosphorus bonded to an alkyl group and an oxygen atom.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, such as diethyl phosphorochloridate, resulting in the formation of more complex phosphonates or phosphinates .

- Oxidation and Reduction: It can undergo oxidation reactions, where it may be converted into higher oxidation states of phosphorus.

- Intercalation Reactions: The compound can be intercalated into materials like vermiculite, allowing for the modification of the material's properties.

Research on the biological activity of sodium diethylphosphinate indicates that it has low toxicity and is not classified as a hazardous substance. Its environmental profile suggests that it does not bioaccumulate significantly, although it is persistent in the environment. Studies have shown that sodium diethylphosphinate exhibits favorable properties when used in various applications, particularly in flame retardancy without the use of halogens, which are often associated with environmental concerns.

Sodium diethylphosphinate can be synthesized through several methods:

- Reaction of Diethyl Phosphite with Sodium Hydroxide: This method involves neutralizing diethyl phosphite with sodium hydroxide to produce sodium diethylphosphinate.

- Gas-Liquid Free Radical Addition: A novel method involves the free-radical addition reaction of ethylene with sodium phosphinate under atmospheric pressure, leading to the formation of sodium diethylphosphinate .

- Phosphorylation of Alcohols: The compound can also be synthesized by phosphorylating ethanol using phosphorus oxychloride followed by treatment with sodium hydroxide.

Sodium diethylphosphinate stands out due to its non-toxic profile and effectiveness as a flame retardant without halogen content, making it suitable for environmentally friendly applications. Its versatility in chemical synthesis further enhances its utility across various industries.

Studies on the interactions of sodium diethylphosphinate with other compounds indicate that it can enhance the performance of flame retardant formulations when combined with other additives like melamine polyphosphate. These interactions are crucial for developing materials that meet stringent fire safety standards while minimizing environmental impact.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.